molecular formula C17H30O4 B14661153 7-Ethyl-10,11-dihydroxy-3,11-dimethyltrideca-2,6-dienoic acid CAS No. 50388-02-8

7-Ethyl-10,11-dihydroxy-3,11-dimethyltrideca-2,6-dienoic acid

Cat. No.: B14661153
CAS No.: 50388-02-8
M. Wt: 298.4 g/mol
InChI Key: YRFMIACYJVBNCY-UHFFFAOYSA-N
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Description

7-Ethyl-10,11-dihydroxy-3,11-dimethyltrideca-2,6-dienoic acid is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups, double bonds, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-10,11-dihydroxy-3,11-dimethyltrideca-2,6-dienoic acid can be achieved through several synthetic routes. One common method involves the use of 6,7-isopropylidenedioxy-7-methylnonan-3-one as an intermediate. This intermediate undergoes a series of reactions, including epoxidation and subsequent hydrolysis, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-10,11-dihydroxy-3,11-dimethyltrideca-2,6-dienoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Ethyl-10,11-dihydroxy-3,11-dimethyltrideca-2,6-dienoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Ethyl-10,11-dihydroxy-3,11-dimethyltrideca-2,6-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds in its structure allow it to participate in various biochemical reactions. It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-10,11-dihydroxy-3,11-dimethyltrideca-2,6-dienoic acid is unique due to its specific arrangement of functional groups and carbon chain length. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

50388-02-8

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

7-ethyl-10,11-dihydroxy-3,11-dimethyltrideca-2,6-dienoic acid

InChI

InChI=1S/C17H30O4/c1-5-14(9-7-8-13(3)12-16(19)20)10-11-15(18)17(4,21)6-2/h9,12,15,18,21H,5-8,10-11H2,1-4H3,(H,19,20)

InChI Key

YRFMIACYJVBNCY-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCCC(=CC(=O)O)C)CCC(C(C)(CC)O)O

Origin of Product

United States

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